1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone
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Description
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
A study by Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds related to the pyridazinone family, providing insights into their structural and electronic properties. These findings highlight the importance of molecular geometry and electronic distribution in understanding the pharmacological potential of such compounds (Georges, Vercauteren, Evrard, & Durant, 1989).
Discovery and Clinical Evaluation
Bradbury et al. (2013) reported on the discovery of AZD3514, an androgen receptor downregulator that underwent clinical trials for advanced prostate cancer treatment. This work demonstrates the compound's progression from structural modification to clinical evaluation, emphasizing the compound's therapeutic potential (Bradbury et al., 2013).
Molecular Docking and Screening
Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine derivatives, revealing moderate to good binding energies on target proteins. Such studies are pivotal in drug discovery, indicating the compound's utility in designing potent therapeutic agents (Flefel et al., 2018).
Herbicidal Applications
Research by Hilton et al. (1969) explored the herbicidal properties of pyridazinone chemicals, including their mode of action and efficacy compared to other herbicides. This research underscores the compound's broader applications beyond pharmacology, demonstrating its potential in agricultural settings (Hilton et al., 1969).
Antimicrobial Activity
Al-Kamali and Al-Hazmi (2014) synthesized novel pyridazine and thieno[2,3-c]pyridazine derivatives with sulfonamido moieties, showing potential as antimicrobial agents. Such studies contribute to the ongoing search for new antibiotics in response to rising antimicrobial resistance (Al-Kamali & Al-Hazmi, 2014).
Properties
IUPAC Name |
1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-27-14-5-3-12(11-15(14)28-2)13-4-6-16(23-22-13)24-7-9-25(10-8-24)17(26)18(19,20)21/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCNTOBYHOUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.